CU-Cpt22 - 1416324-85-0

CU-Cpt22

Catalog Number: EVT-265588
CAS Number: 1416324-85-0
Molecular Formula: C19H22O7
Molecular Weight: 362.378
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CU-CPT22 is a small-molecule, synthetic antagonist of the TLR1/TLR2 complex. [] This complex plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the activation of immune responses. [, , ] CU-CPT22 specifically targets and inhibits the TLR1/TLR2 heterodimer, preventing downstream signaling cascades associated with inflammation. [, , , , ]

Synthesis Analysis

While the provided research articles extensively discuss the applications of CU-CPT22, detailed information about its synthesis method and parameters is limited. One study mentions that CU-CPT22 is a derivative of purpurogallin (PPG), a natural benztropolone found in oak galls. [] This suggests a potential synthetic pathway starting from PPG, but specific details require further investigation. Another study focuses on developing chemically stable TLR2 antagonists based on CU-CPT22's structure, indicating the possibility of alternative synthesis routes. []

Molecular Structure Analysis

Although the exact molecular structure of CU-CPT22 is not explicitly provided in the papers, its derivation from purpurogallin and structural similarities to other TLR2 antagonists offer some insights. [, ] Purpurogallin itself is a benzotropolone with a triphenol motif, and the study on stable TLR2 antagonists suggests that this motif plays a critical role in TLR2 binding. [, ] Therefore, it is plausible that CU-CPT22 retains this triphenol motif or possesses a structurally similar feature contributing to its TLR2 antagonism.

Mechanism of Action

CU-CPT22 acts as a competitive inhibitor of TLR1/TLR2 heterodimerization. [, ] It competes with natural ligands like triacylated lipoproteins (e.g., Pam3CSK4), preventing their binding to the TLR1/TLR2 complex. [, ] This inhibition disrupts downstream signaling cascades, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [, , , , , , ] Consequently, CU-CPT22 suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), effectively dampening inflammatory responses. [, , , , , , , , ]

Physical and Chemical Properties Analysis

The provided research articles primarily focus on the biological activity of CU-CPT22, and detailed analysis of its physical and chemical properties is limited. One study highlights its ability to compete with Pam3CSK4 for binding to TLR1/TLR2, suggesting a certain degree of structural similarity and possibly shared physicochemical properties with this triacylated lipoprotein. [] Further research is needed to elucidate its specific physical characteristics like solubility, stability, and other relevant properties.

Applications

a) Investigating TLR2 Signaling in Inflammatory Diseases: CU-CPT22 serves as a valuable tool for dissecting the role of TLR2 in inflammatory conditions. Researchers utilize its inhibitory properties to study the contribution of TLR2 signaling in disease models, including Parkinson's disease, acute kidney injury, sepsis-induced cognitive dysfunction, and nasal polyps. [, , , , , , , , , , , ]

b) Exploring the Therapeutic Potential of TLR2 Inhibition: The efficacy of CU-CPT22 in attenuating inflammatory responses in preclinical models suggests the potential of TLR2 as a therapeutic target. Studies have demonstrated its ability to reduce inflammatory pain, improve cognitive function in sepsis models, and protect against acute kidney injury following myocardial infarction. [, , , , ]

c) Validating the Specificity of TLR2 Antagonists:Researchers employ CU-CPT22 as a benchmark compound to validate the specificity of newly developed TLR2 antagonists. By comparing the efficacy and selectivity of novel compounds against CU-CPT22, they can assess their potential as therapeutic agents targeting TLR2. [, ]

Future Directions

c) Developing Chemically Stable and Bioavailable Analogs: As highlighted in one study, the triphenol motif in CU-CPT22, while crucial for activity, might render it susceptible to oxidation. [] Designing and synthesizing chemically stable analogs with improved bioavailability could enhance its therapeutic potential.

Purpurogallin (PPG)

    Compound Description: Purpurogallin (PPG) is an orange benztropolone found in oak galls. [] It exhibits redox activity with porphyrins such as heme. [] PPG and its derivatives, like CU-CPT22, can compete with lipoprotein ligands for binding to Toll-like receptors (TLRs), playing a crucial role in modulating the innate immune system. [] Research suggests that PPG's antiviral activity against HIV might involve inhibiting metal-containing integrases. [] Furthermore, PPG's interaction with metals may be significant in its action during iron complex processing within Plasmodia. []

    Relevance: Purpurogallin (PPG) serves as a structural foundation for developing TLR antagonists like CU-CPT22. [] The similar activities of PPG and CU-CPT22, particularly their ability to compete with ligands for TLR binding, highlight their close relationship.

MMG-11

  • Relevance: MMG-11's classification as a pyrogallol-containing TLR2 antagonist, just like CU-CPT22, underscores their structural and functional similarities. [] The shared susceptibility to oxidation further emphasizes their close relationship.

Compound 6

    Compound Description: Compound 6, a chemically stable TLR2 antagonist, emerged from a study aiming to design robust TLR2 inhibitors by modifying the pyrogallol structure. [] This compound exhibits non-toxic properties and demonstrates high selectivity for TLR2. [] Notably, its activity is comparable to the pyrogallol-based starting compounds, suggesting flexibility in the hydrogen-bonding pattern without compromising effectiveness. []

C11

    Compound Description: C11, a novel non-peptide TLR2 antagonist, was identified through pharmacophore-based virtual screening. [] In human embryonic kidney cells overexpressing TLR2, C11 exhibited comparable IL-8 inhibition to CU-CPT22 at a 10 μM concentration. [] Additionally, C11 acts as a TLR2-specific inhibitor in mouse RAW 264.7 macrophages without affecting TNF-α induction by TLR3 or TLR4 activators. [] Surface plasmon resonance analysis confirmed the direct binding of C11 to the human recombinant TLR2 ectodomain. []

C13

    Compound Description: C13, like C11, is another novel non-peptide TLR2 antagonist discovered through pharmacophore-based virtual screening. [] Similar to C11, C13 demonstrated comparable IL-8 inhibition to CU-CPT22 at a 10 μM concentration in human embryonic kidney cells overexpressing TLR2. [] C13 also exhibited TLR2-specific inhibition in mouse RAW 264.7 macrophages, specifically targeting TLR2 without influencing TNF-α induction by TLR3 or TLR4 activators. [] Furthermore, C13's direct binding to the human recombinant TLR2 ectodomain was validated through surface plasmon resonance analysis. []

    Relevance: C13 shares a functional resemblance to CU-CPT22 despite being a non-peptide TLR2 antagonist. [] This similarity is evident in their common ability to inhibit TLR2 signaling and their comparable efficacy in suppressing IL-8 production.

Pam3CSK4

    Compound Description: Pam3CSK4 is a synthetic triacylated lipoprotein that functions as a TLR1/2 agonist. [, ] It is frequently employed in research to investigate the activation and signaling pathways of the TLR1/2 complex. [, ]

    Relevance: CU-CPT22 competitively inhibits the binding of Pam3CSK4 to TLR1/2, signifying CU-CPT22's role as a TLR1/2 antagonist. [, ] The use of Pam3CSK4 in research has been instrumental in understanding the mechanism of action of CU-CPT22.

Candesartan cilexetil

    Compound Description: Candesartan cilexetil, a medication approved for hypertension treatment, exhibits TLR2 inhibitory properties. []

    Relevance: While not structurally related to CU-CPT22, Candesartan cilexetil shares a functional connection due to its ability to inhibit TLR2. [] This shared characteristic suggests that Candesartan cilexetil could serve as a valuable reference point for developing new TLR2 inhibitors.

Properties

CAS Number

1416324-85-0

Product Name

CU-Cpt22

IUPAC Name

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate

Molecular Formula

C19H22O7

Molecular Weight

362.378

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O

Solubility

Soluble in DMSO

Synonyms

CU-CPT22; CU-CPT 22; CU-CPT-22; CUCPT22; CUCPT 22; CUCPT-22.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.